Sulfone, butyl p-tolyl
Description
Sulfone, butyl p-tolyl: is an organic compound with the molecular formula C11H16O2S . It is a member of the sulfone family, characterized by the presence of a sulfonyl functional group attached to two carbon atoms. This compound is known for its versatility in organic synthesis and its applications in various fields, including medicinal chemistry and materials science .
Properties
CAS No. |
7569-36-0 |
|---|---|
Molecular Formula |
C11H16O2S |
Molecular Weight |
212.31 g/mol |
IUPAC Name |
1-butylsulfonyl-4-methylbenzene |
InChI |
InChI=1S/C11H16O2S/c1-3-4-9-14(12,13)11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
GQNSNCZNXFDRRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Sulfides: One common method for preparing sulfones is the oxidation of sulfides.
Aromatic Sulfonylation: Another method involves the sulfonylation of aromatic compounds.
Industrial Production Methods: Industrial production of sulfones often involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of oxidizing agent and reaction conditions can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Reduction: It can be reduced back to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride.
Catalysts: Palladium catalysts are often used in cross-coupling reactions involving sulfones.
Major Products Formed:
Sulfoxides: Formed through partial oxidation.
Sulfides: Formed through reduction.
Substituted Aromatic Compounds: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: Sulfone, butyl p-tolyl is used as a building block in organic synthesis. It is particularly valuable in the development of new synthetic methodologies for creating carbon-carbon bonds .
Biology and Medicine: In medicinal chemistry, sulfones are explored for their potential therapeutic properties. They are investigated for their role in drug development, particularly in the design of molecules with specific biological activities .
Industry: Sulfones are used in the production of polymers and other materials. Their stability and reactivity make them suitable for various industrial applications, including the manufacture of high-performance materials .
Mechanism of Action
The mechanism of action of sulfone, butyl p-tolyl involves its ability to participate in various chemical reactions due to the presence of the sulfonyl group. This group can act as an electron-withdrawing substituent, facilitating reactions such as nucleophilic substitution and oxidation . The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
- Butyl o-tolyl sulfone
- Butyl p-tolyl sulfide
- Benzyl p-tolyl sulfone
- Pentyl p-tolyl sulfone
- Phenyl p-tolyl sulfone
- Cyclohexyl p-tolyl sulfone
- Phenethyl p-tolyl sulfone
- Isopropyl p-tolyl sulfone
- Bromomethyl p-tolyl sulfone
- Allyl p-tolyl sulfone
Uniqueness: Sulfone, butyl p-tolyl is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other sulfones. Its butyl and p-tolyl groups influence its chemical behavior, making it suitable for specific synthetic applications .
Q & A
Q. What are the established synthetic routes for preparing butyl p-tolyl sulfone derivatives, and how do reaction conditions influence yield and purity?
- Methodological Answer : Butyl p-tolyl sulfone derivatives are synthesized via nucleophilic substitution or oxidation of sulfides. For example, allyl p-tolyl sulfone can be prepared by oxidizing the corresponding sulfide with peracetic acid in chloroform . Reaction conditions (e.g., solvent polarity, temperature, and oxidizing agent) critically affect yield. For instance, hydrogenation of intermediates over palladium-charcoal in ethanol (3.5 atm, 4 hours) ensures selective reduction of double bonds without cleaving the sulfone group . Purity is confirmed via melting point analysis and elemental composition (e.g., C: 64.96%, S: 13.34% for (3,3-dimethyl)butyl p-tolyl sulfone) .
Q. How can spectroscopic techniques (e.g., IR, NMR, MS) be used to confirm the structure of butyl p-tolyl sulfone derivatives?
- Methodological Answer :
- IR Spectroscopy : Characteristic peaks for sulfones include S=O symmetric/asymmetric stretching vibrations at 1290–1398 cm⁻¹ .
- NMR : Aromatic protons (p-tolyl group) appear as a doublet (δ 7.2–7.4 ppm), while alkyl protons (butyl chain) show multiplet splitting (δ 1.0–2.5 ppm). Sulfone-attached carbons are deshielded (e.g., 48.18 ppm for CH₂ in alkyl sulfones) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 399 for cinnamyl p-tolyl sulfone) and fragmentation patterns (e.g., loss of -SO₂ groups) validate structural assignments .
Advanced Research Questions
Q. How do steric and electronic effects in butyl p-tolyl sulfone derivatives influence their reactivity in bromination or cycloaddition reactions?
- Methodological Answer : Steric hindrance from the p-tolyl group slows bromination kinetics. For example, bromine addition to α,β-unsaturated sulfones (e.g., styryl p-tolyl sulfone) follows second-order kinetics, with rate constants (k₂) varying by 10-fold depending on substituent position . Conjugation between the sulfonyl group and double bonds (e.g., in cinnamyl p-tolyl sulfone) reduces reactivity due to electron withdrawal . Cycloaddition with ethynyl p-tolyl sulfone requires precise stoichiometry and nickel catalysis to form carbaryl glycosides .
Q. What analytical approaches resolve contradictions in kinetic data for sulfone-mediated reactions (e.g., inconsistent rate constants)?
- Methodological Answer :
- Control Experiments : Verify reagent purity (e.g., bromine purified via freezing and decanting to remove impurities) .
- Concentration Dependence : Test rate constants at multiple concentrations (e.g., M/30 vs. M/60) to confirm reaction order .
- Statistical Validation : Use triplicate measurements with ≤2% average deviation in rate constants . Contradictions may arise from solvent polarity effects or competing reaction pathways (e.g., radical vs. ionic mechanisms).
Q. How can hydrogenation and derivatization strategies optimize the functionalization of butyl p-tolyl sulfone for material science applications?
- Methodological Answer : Hydrogenation over Pd/C selectively reduces unsaturated bonds (e.g., converting allyl p-tolyl sulfone to (1,2,2-trimethyl)propyl p-tolyl sulfone) without cleaving the sulfone group . Derivatization via nucleophilic substitution (e.g., using sodium p-tolyl sulfinate) enables coupling with aryl halides under nickel catalysis to form carbaryl compounds .
Data Analysis and Reporting
Q. What are best practices for documenting and presenting sulfone synthesis data to ensure reproducibility?
- Methodological Answer :
- Appendix Inclusion : Provide raw data (e.g., NMR spectra, chromatograms), statistical calculations, and detailed protocols (e.g., solvent purification steps) in appendices .
- Standardization : Report reaction yields as "isolated yield" (mass-based) and purity via melting point ranges ±1°C .
- Error Analysis : Disclose deviations in elemental analysis (e.g., "Found: C, 41.79% vs. Calcd: 42.08%") and instrument precision (e.g., ±0.1°C for thermostats) .
Q. How can researchers address discrepancies between theoretical and experimental spectral data for sulfone derivatives?
- Methodological Answer :
- Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra (e.g., using Gaussian software) to identify anomalies.
- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reagents to confirm peak assignments .
- Cross-Validation : Correlate MS fragmentation patterns with synthetic intermediates (e.g., m/z 370 for M - 29 fragments in bisdithiolothiazine adducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
